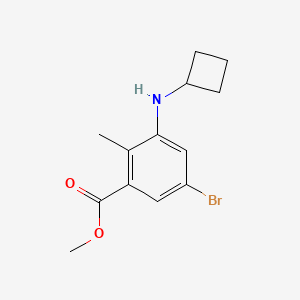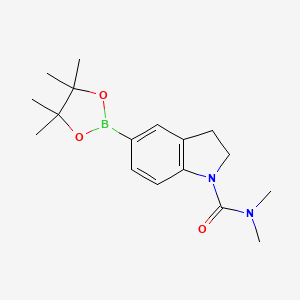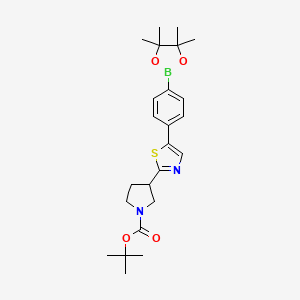
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutylamino group at the 3rd position, and a methyl group at the 2nd position on the benzoate ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate typically involves the following steps:
Amination: The substitution of a hydrogen atom with a cyclobutylamino group at the 3rd position.
Esterification: The formation of the methyl ester at the carboxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Applications De Recherche Scientifique
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyclobutylamino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-3-(cyclobutylamino)-2-methylbenzoate
- Methyl 5-fluoro-3-(cyclobutylamino)-2-methylbenzoate
- Methyl 5-iodo-3-(cyclobutylamino)-2-methylbenzoate
Uniqueness
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H16BrNO2 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate |
InChI |
InChI=1S/C13H16BrNO2/c1-8-11(13(16)17-2)6-9(14)7-12(8)15-10-4-3-5-10/h6-7,10,15H,3-5H2,1-2H3 |
Clé InChI |
VNQXVQZODDJNLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1NC2CCC2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)




